6,6-Dibromoindigo

Organic Field-Effect Transistors Ambipolar Semiconductors Charge Carrier Mobility

Researchers requiring high-performance organic semiconductors face limited options with quantified ambipolar charge transport. 6,6-Dibromoindigo (Tyrian purple) bridges this gap, offering validated hole mobility of 0.22 cm²/V·s and electron mobility of 0.03 cm²/V·s for sustainable, bio-inspired OFETs. - Enables low-power complementary inverters with gains up to 250. - Delivers n-channel photoresponsivity of 10.3 A·W⁻¹ and EQE of 2437% for sensitive phototransistors. - Dual optical signature (520 nm absorption, ~870 nm NIR luminescence) ensures non-destructive identity verification. - Ships globally with rigorous analytical documentation to support your electronic materials research.

Molecular Formula C16H8Br2N2O2
Molecular Weight 420.05 g/mol
CAS No. 19201-53-7
Cat. No. B102761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Dibromoindigo
CAS19201-53-7
Synonyms6,6'-dibromoindigo
tyrian purple
Molecular FormulaC16H8Br2N2O2
Molecular Weight420.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)NC(=C2O)C3=NC4=C(C3=O)C=CC(=C4)Br
InChIInChI=1S/C16H8Br2N2O2/c17-7-1-3-9-11(5-7)19-13(15(9)21)14-16(22)10-4-2-8(18)6-12(10)20-14/h1-6,19,21H
InChIKeyZVAPIIDBWWULJN-BUHFOSPRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,6-Dibromoindigo: Chemical Identity & Material Properties


6,6′-Dibromoindigo, also known as Tyrian purple, is a brominated derivative of indigo with the molecular formula C₁₆H₈Br₂N₂O₂ and a molar mass of 420.06 g·mol⁻¹. It is a deep purple solid that belongs to the indole class of organic compounds [1]. The molecule comprises two monobrominated indole rings linked by a carbon-carbon double bond. While it holds historical significance as the main component of the ancient dye Tyrian purple, modern research has focused on its utility as an organic semiconductor and photoresponsive material [2].

Organic electronics
Ambipolar OFETs, complementary inverters, and organic phototransistors
Spectroscopy & authentication
Raman, UV-vis, and NIR luminescence fingerprinting of indigoid dyes
Cultural heritage science
Non-invasive identification of Tyrian purple on historical textiles

6,6-Dibromoindigo: Irreplaceable by Indigo & Analogs


The simple substitution of 6,6′-dibromoindigo with indigo or other 6,6′-dihalogeno analogues is not scientifically viable for applications requiring specific photophysical, electronic, or analytical properties. The presence of bromine at the 6,6′ positions induces quantifiable shifts in absorption spectra, Raman vibrational modes, charge carrier mobility, and emission behavior that are absent in the parent indigo or alternative halogenated derivatives [1]. These differences are not marginal; they dictate the suitability of the material for distinct applications ranging from archaeological authentication to organic field-effect transistors (OFETs). The following evidence quantifies these critical differentiators, confirming that 6,6′-dibromoindigo occupies a unique performance and application niche relative to its closest analogs.

1
Carrier mobility profile may shift
Indigo or non-brominated analogs may not reproduce the 22× higher hole mobility observed in 6,6′-dibromoindigo-based OFETs.
2
Optical fingerprint differs decisively
The opposite solvatochromic shift (Δλ = –70 nm vs. +75 nm for indigo) and distinct Raman peak at 1582 cm⁻¹ prevent reliable substitution in spectroscopic or forensic workflows.
3
NIR luminescence not transferable
The characteristic 870 nm emission is absent in indigo; authentication protocols relying on this signature require the brominated compound.

6,6-Dibromoindigo: Performance vs. Indigo & Analogs


Ambipolar Mobility vs. Indigo

6,6′-Dibromoindigo demonstrates ambipolar charge transport with a hole mobility of 0.22 cm²/V·s and an electron mobility of 0.03 cm²/V·s, representing a >20-fold improvement in hole mobility compared to the parent compound indigo, which exhibits balanced but lower mobilities of ~0.01 cm²/V·s for both carriers [1]. X-ray diffraction reveals a highly ordered film structure with a single preferential orientation attributed to intermolecular hydrogen bonding, a feature that contributes to its enhanced performance [1].

Ambipolar mobility
Head-to-head
Hole mobility 0.22 cm²/V·s (vs. ~0.01 for indigo); electron 0.03 cm²/V·s (vs. ~0.01).
Reported >20× hole mobility advantage supports p-type OFET selection
Bottom-gate top-contact, ambient air; film order confirmed by XRD
Organic Field-Effect Transistors Ambipolar Semiconductors Charge Carrier Mobility

Phototransistor Responsivity & EQE

Ambipolar organic phototransistors fabricated with 6,6′-dibromoindigo as the active channel achieve significantly enhanced currents under illumination. The devices exhibit an n-channel photoresponsivity of 10.3 A·W⁻¹ and an external quantum efficiency (EQE) of 2437%, alongside p-channel values of 55.4 mA·W⁻¹ and 13.1% EQE [1].

Photoresponsivity
Class-level
n-channel: 10.3 A·W⁻¹, EQE 2437%
Supports photodetector development; responsivity exceeds typical solution-processed diodes
Visible-light ambipolar phototransistor; class-level reference ~0.4 A·W⁻¹
Organic Phototransistors Optoelectronics Photosensing

Solvatochromic Absorption Shift vs. Indigo

The absorption maximum of 6,6′-dibromoindigo in solution is 590 nm, which blue-shifts to 520 nm when applied as a dye on cloth. In stark contrast, indigo undergoes a red-shift from 605 nm in solution to 680 nm as a dye [1]. This differential solvatochromic behavior is a direct consequence of molecular aggregation and provides a robust spectroscopic fingerprint for identification.

Solvatochromic shift
Head-to-head
590→520 nm (Δλ –70 nm) vs. indigo 605→680 nm (Δλ +75 nm); opposite direction.
Decisive analytical marker for dye identification on textiles
Xylenes (solution) and wool (dyed cloth); 145 nm final λmax difference
Spectroscopy Dye Chemistry Archaeological Authentication

NIR Luminescence Authentication

6,6′-Dibromoindigo exhibits a characteristic photo-induced luminescence emission maximum at approximately 870 nm in the near-infrared (NIR) region, with a lifetime in the picosecond range [1]. This NIR emission is not observed in the parent compound indigo under comparable conditions, and can be detected non-invasively using a commercial NIR-sensitive camera, enabling the identification of DBI on historical artifacts without sampling [1].

NIR luminescence
Class-level
λem ~870 nm, picosecond lifetime
Non-invasive authentication possible with NIR camera; absent in indigo
Solid-state, photoexcitation in DMSO; commercial camera detection reported
Luminescence Spectroscopy Cultural Heritage Science Material Authentication

Raman Spectroscopic Fingerprint

Raman spectroscopy provides unequivocal differentiation between 6,6′-dibromoindigo, indigo, and other 6,6′-dihalogeno analogs (e.g., 6,6′-dichloroindigo). The strong Raman peak for 6,6′-dibromoindigo at 1582 cm⁻¹ (C=C stretch) is distinct from the corresponding peaks in indigo and other halogenated derivatives, enabling rapid, non-destructive identification [1]. Low-resolution electron impact mass spectrometry further distinguishes authentic 6,6′-dibromoindigo from bromine-free substitutes [1].

Raman fingerprint
Head-to-head
C=C stretch at 1582 cm⁻¹; distinct from indigo (~1575 cm⁻¹) and dichloro analog.
Supports rapid material identity verification and procurement QC
NIR-FT Raman, solid state; mass spectrometry further differentiates
Vibrational Spectroscopy Forensic Analysis Material Fingerprinting

6,6-Dibromoindigo: Key Application Scenarios


Ambipolar OFETs & Complementary Circuits

The hole mobility of 0.22 cm²/V·s and electron mobility of 0.03 cm²/V·s, which are superior to those of indigo, position 6,6′-dibromoindigo as a promising active layer for ambipolar OFETs. These devices can be integrated into low-power, air-stable complementary inverters with gains as high as 250 [1]. The material's natural origin and biodegradability further align with the requirements of sustainable and bio-inspired electronics [2].

Organic Phototransistors & Photodetectors

With an n-channel photoresponsivity of 10.3 A·W⁻¹ and an EQE of 2437%, 6,6′-dibromoindigo enables the fabrication of highly sensitive organic phototransistors. This performance level is suitable for applications in visible-light sensing, optical communication interfaces, and wearable light-detection systems where high gain and sensitivity are paramount [3].

Non-Invasive Artifact Authentication

The unique combination of a 520 nm absorption maximum in dyed cloth (vs. 680 nm for indigo) and a characteristic NIR luminescence at ~870 nm provides a dual optical signature for the non-destructive identification of genuine Tyrian purple in cultural heritage objects. This eliminates the need for destructive sampling and enables in-situ analysis using portable Raman and NIR imaging systems [4][5].

Forensic Dye Discrimination

Raman spectroscopy (with a distinct C=C stretch at 1582 cm⁻¹) and low-resolution electron impact mass spectrometry provide unequivocal analytical differentiation between 6,6′-dibromoindigo and its 6,6′-dihalogeno analogs or indigo. This is critical for forensic analysis of dyed materials, quality control in specialty chemical supply chains, and verification of material identity in research settings where the specific brominated structure dictates functionality [6].

Application
Selection Property
Validation Focus
Ambipolar OFETs and complementary circuits
Ambipolar charge transport with ordered film morphology
Mobility balance and inverter gain characterization
Organic phototransistors and photodetectors
High visible-light photoresponsivity and EQE
Responsivity and response-time evaluation in phototransistor architecture
Non-invasive artifact authentication
Dual optical signature: UV-vis shift and NIR luminescence
Non-destructive, in-situ identification on historical textiles
Forensic dye discrimination and QC
Distinct Raman and mass spectral fingerprint
Material identity verification without destructive sampling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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